Vinylacetyl-CoA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

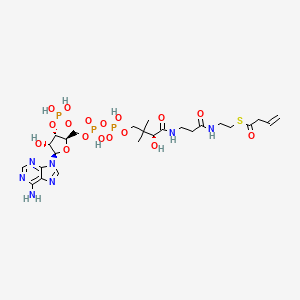

Vinylacetyl-CoA is the S-vinylacetyl derivative of coenzyme A. It derives from a coenzyme A. It is a conjugate acid of a this compound(4-).

Wissenschaftliche Forschungsanwendungen

Introduction to Vinylacetyl-CoA

This compound is a derivative of coenzyme A, characterized by its vinylacetyl group. This compound plays a significant role in various biochemical pathways, particularly in the metabolism of fatty acids and the biosynthesis of important biomolecules. Understanding its applications is crucial for advancements in biochemistry and biotechnology.

Biochemical Properties and Mechanisms

This compound is involved in several enzymatic reactions, notably the isomerization to crotonyl-CoA, facilitated by enzymes such as 4-hydroxybutyryl-coenzyme A dehydratase. This enzyme catalyzes the irreversible Δ-isomerization of this compound, linking lipid and carbohydrate metabolism. The mechanism involves substrate-induced radical formation, which is critical for understanding its function in metabolic pathways .

Enzymatic Activity

- Enzyme : 4-Hydroxybutyryl-CoA dehydratase

- Reaction : Converts this compound to crotonyl-CoA

- Significance : Links lipid and carbohydrate metabolism, facilitating energy production .

Lipid Biosynthesis

This compound serves as a key intermediate in the biosynthesis of triacylglycerols (TAG), which are vital for energy storage in plants and microalgae. The manipulation of pathways involving acyl-CoA derivatives can enhance TAG production, making it a target for metabolic engineering aimed at increasing oil yields from crops and algae .

Fermentation Processes

In microbial fermentation, this compound is utilized by certain clostridia species to produce butyrate and hydrogen gas. The ability to convert substrates into valuable products through fermentation processes highlights its potential in biofuel production and waste management .

Synthetic Biology

This compound's role as a precursor in synthetic biology applications is notable. By engineering organisms to utilize this compound, researchers can develop new biosynthetic routes for pharmaceuticals and other valuable chemicals. Its versatility makes it an attractive target for synthetic pathways aimed at producing complex molecules from simple substrates .

Case Study 1: Enhanced Oil Production in Microalgae

Research has shown that by manipulating the metabolic pathways involving this compound, researchers can significantly increase the yield of TAG in microalgae. This study focused on the genetic modification of specific enzymes responsible for acyl-CoA metabolism, resulting in a marked increase in lipid content .

Case Study 2: Biofuel Production from Clostridia

A study demonstrated the use of this compound in Clostridium kluyveri for biohydrogen production through fermentation processes. By optimizing growth conditions and substrate availability, researchers were able to enhance hydrogen yields significantly, showcasing the potential for renewable energy applications .

Analyse Chemischer Reaktionen

Isomerization of Vinylacetyl-CoA

This compound Delta-isomerase (EC 5.3.3.3) catalyzes the conversion of this compound to crotonyl-CoA . The enzyme belongs to the family of isomerases, specifically intramolecular oxidoreductases that transpose C=C bonds . The systematic name of this enzyme class is This compound Delta3-Delta2-isomerase . Other names include vinylacetyl coenzyme A Delta-isomerase, vinylacetyl coenzyme A isomerase, and Delta3-cis-Delta2-trans-enoyl-CoA isomerase .

vinylacetyl CoA⇌crotonyl CoA

1.1. Mechanism and Intramolecularity

Experiments with a this compound delta-isomerase from Clostridium kluyveri suggest that the hydrogen transfer from the alpha-position of vinylacetyl-SEtNAc to the gamma-position of 2-butenoyl-SEtNAc occurs partially intramolecularly (40-50%) . This was shown through experiments using 3HOH/H2O, 2H2O, and 3HOH/2H2O, as well as experiments with [2,3-3H]vinylacetyl-SEtNAc .

Role in 4-Hydroxybutyryl-CoA Dehydratase (4HBD) Activity

4-Hydroxybutyryl-CoA dehydratase (4HBD) catalyzes the reversible dehydration of 4-hydroxybutyryl-CoA to crotonyl-CoA and the irreversible Δ-isomerization of this compound to crotonyl-CoA .

2.1. 4HBD as a Key Enzyme

4HBD is crucial in linking lipid and carbohydrate metabolisms . It requires a [4Fe-4S]2+ cluster and flavin adenine dinucleotide (FAD) in each subunit .

2.2. Proposed Mechanism

A proposed mechanism for 4-hydroxybutyryl-CoA dehydratase involves FAD-dependent oxidation of 4-hydroxybutyryl-CoA to 4-hydroxycrotonyl-CoA. Subsequently, a hydride derived from the reduced FAD substitutes the hydroxyl group in an SN2' reaction, leading to this compound. Finally, isomerization yields crotonyl-CoA .

Involvement in Butyrate Formation

This compound is involved in butyrate formation in certain bacteria . Cell extracts of butyrate-forming clostridia catalyze acetyl-CoA- and ferredoxin-dependent formation of H2 from NADH .

3.1. Crotonyl-CoA Reduction

The formation of H2 from NADH can be coupled to crotonyl-CoA reduction to butyryl-CoA . CoA transferase catalyzes the transfer of CoA from propionyl-CoA to vinylacetate, forming this compound, which is then isomerized to crotonyl-CoA .

Impact of Mutations on this compound Formation

The E370D mutant of glutaryl-CoA dehydrogenase (GCD) affects the formation of this compound . Substitution of aspartate for E370 results in changes in the rate constant for proton abstraction at C-2 of 3-thiaglutaryl-CoA . This mutation leads to the kinetically favorable production of this compound, which is further isomerized to crotonyl-CoA .

5.1. In Situ Preparation

This compound can be prepared in situ via 4-hydroxybutyrate CoA-transferase from the corresponding acids and acetyl-CoA .

5.2. Role of H292 and E455

H292 could act as a base to remove the 2Re proton of this compound, whereas E455 may protonate the C-4 methylene group to form the methyl group .

Data Table: this compound Δ-isomerase Activity of 4HBD and Variants

| 4HBD | This compound Δ-isomerase activity (U/mg) with: |

|---|---|

| Freshly purified 4HBD | |

| Wild type | 18.5 |

| H292C | 2.1 |

| H292E | 0.2 |

| C99A | 0.25 |

| C103A | 3.1 |

| C299A | 14.0 |

| Y296F | 9.6 |

| E455Q | 1.3 |

| E257Q | 17.0 |

Eigenschaften

Molekularformel |

C25H40N7O17P3S |

|---|---|

Molekulargewicht |

835.6 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] but-3-enethioate |

InChI |

InChI=1S/C25H40N7O17P3S/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32/h4,12-14,18-20,24,35-36H,1,5-11H2,2-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40)/t14-,18-,19-,20+,24-/m1/s1 |

InChI-Schlüssel |

UATIGEHITDTAGF-CITAKDKDSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C)O |

Isomerische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)CC=C)O |

Kanonische SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC=C)O |

Synonyme |

coenzyme A, vinylacetyl- vinylacetyl-CoA vinylacetyl-coenzyme A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.